molecular formula C12H24O12 B15194537 (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B15194537
M. Wt: 360.31 g/mol
InChI Key: AOFUBOWZWQFQJU-SNOJBQEQSA-N
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Description

The compound “(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a complex organic molecule. It consists of two distinct parts: an oxolane ring and an oxane ring, both of which are substituted with hydroxymethyl and hydroxyl groups. These types of compounds are often found in nature and have significant biological and chemical importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation or reduction, and stereoselective reactions to ensure the correct configuration of each chiral center.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microorganisms to catalyze specific reactions. Chemical synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, it may serve as a model compound for studying enzyme-catalyzed reactions or as a substrate for metabolic studies.

Medicine

Medically, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.

Industry

Industrially, it could be used in the synthesis of fine chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: A simpler analog with fewer hydroxyl groups.

    (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another analog with a different ring structure.

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/2C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3;7-1-2-3(8)4(9)5(10)6(11)12-2/h3-5,7-11H,1-2H2;2-11H,1H2/t3-,4-,5+,6-;2-,3-,4+,5-,6+/m11/s1

InChI Key

AOFUBOWZWQFQJU-SNOJBQEQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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